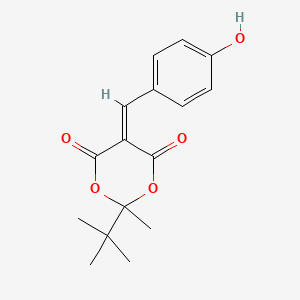
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in research as a tool to study various biochemical and physiological processes.
Scientific Research Applications
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and receptor binding. This compound is also used as a tool to study the mechanism of action of various drugs and to identify potential drug targets. Additionally, this compound has been used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
Mechanism of Action
The mechanism of action of 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate involves its ability to bind to specific targets in biological systems. This compound is commonly used as a fluorescent probe due to its ability to emit light when excited by a specific wavelength of light. The emission of light is dependent on the binding of the compound to a specific target, which allows for the detection of various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. This compound is considered to be non-toxic and has low cytotoxicity. However, it is important to note that the effects of this compound may vary depending on the specific biological system being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate in lab experiments is its high sensitivity and specificity. This compound has a high binding affinity for specific targets, which allows for the detection of very small changes in biological processes. Additionally, this compound is easy to use and has a long shelf life.
One limitation of using this compound in lab experiments is its cost. This compound can be expensive to purchase, which may limit its use in certain research settings. Additionally, the use of this compound may require specialized equipment and expertise, which may limit its use in some labs.
Future Directions
There are several future directions for the use of 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate in scientific research. One potential direction is the development of new diagnostic tools for diseases such as cancer and Alzheimer's. Additionally, this compound may be used in the development of new drugs and therapies for various diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a valuable tool in scientific research due to its high sensitivity and specificity. This compound has a wide range of applications in various fields and has the potential to lead to the development of new diagnostic tools and therapies for various diseases. Further research is needed to fully understand the potential of this compound and its future applications.
Synthesis Methods
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate is synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-morpholinecarboxamide to produce the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Properties
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-6-8-15(9-7-14)19(22)24-17-5-3-2-4-16(17)18(21)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMPBBYAEFBHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)

![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)
